molecular formula C12H18ClNO B1419206 3-(Benzyloxy)piperidine hydrochloride CAS No. 1185304-22-6

3-(Benzyloxy)piperidine hydrochloride

Cat. No. B1419206
CAS RN: 1185304-22-6
M. Wt: 227.73 g/mol
InChI Key: QFNCCBWLSWYFKN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185052-50-9 . Its IUPAC name is 3-[(benzyloxy)methyl]piperidine hydrochloride . The molecular weight of this compound is 241.76 .


Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)piperidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H .


Chemical Reactions Analysis

Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, can undergo a variety of chemical reactions. For example, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Pharmaceutical Research

“3-(Benzyloxy)piperidine hydrochloride” is likely used in pharmaceutical research due to the piperidine structure’s relevance in drug design. Piperidine derivatives are known to exhibit a range of biological activities and are often explored for their potential as therapeutic agents .

Chemical Synthesis

This compound may serve as a building block in chemical synthesis, particularly in the creation of complex organic molecules. Its benzyloxy group could be a protective group that is removed after the synthesis steps are completed .

Material Science

In material science, piperidine derivatives could be investigated for their properties in forming new materials or enhancing existing ones, possibly in polymer research or as a catalyst .

Analytical Chemistry

“3-(Benzyloxy)piperidine hydrochloride” might be used as a standard or reagent in analytical chemistry to identify or quantify substances by forming derivatives that are easier to detect or measure .

Proteomics Research

As a biochemical, it could be used in proteomics research to study protein interactions, structures, and functions. It might interact with proteins or be part of a larger compound that does .

Cancer Research

Piperidine derivatives have been studied for their anticancer properties. They may inhibit cancer cell migration or induce apoptosis through various pathways .

Safety and Hazards

While specific safety data for 3-(Benzyloxy)piperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. For example, a safety data sheet for a related compound, Piperine, suggests that it is harmful if swallowed and recommends washing hands thoroughly after handling .

Future Directions

Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-phenylmethoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNCCBWLSWYFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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